Cas no 22394-32-7 (Benzenamine,4-fluoro-N-(1H-indol-3-ylmethylene)-)

22394-32-7 structure
Productnaam:Benzenamine,4-fluoro-N-(1H-indol-3-ylmethylene)-
Benzenamine,4-fluoro-N-(1H-indol-3-ylmethylene)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,4-fluoro-N-(1H-indol-3-ylmethylene)-
- 4-fluoro-N-[(Z)-indol-3-ylidenemethyl]aniline
- DTXSID501249751
- BDBM50365892
- 22394-32-7
- AKOS024267101
- INDOLE, 3-(N-(p-FLUOROPHENYL)FORMIMIDOYL)-
- 3-(N-p-Fluorophenylformimidoyl)indole
- BRN 1462246
- 3-[(4-Fluorophenylimino)Methyl]Indole
- CHEMBL1957877
- 4-Fluoro-N-(1H-indol-3-ylmethylene)benzenamine
-
- Inchi: InChI=1S/C15H11FN2/c16-12-5-7-13(8-6-12)17-9-11-10-18-15-4-2-1-3-14(11)15/h1-10,18H/b17-9+
- InChI-sleutel: QCFXPMWONHBKIA-RQZCQDPDSA-N
- LACHT: FC1C=CC(/N=C/C2C3C(=CC=CC=3)NC=2)=CC=1
Berekende eigenschappen
- Exacte massa: 238.09073
- Monoisotopische massa: 238.09062652g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 297
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 28.2Ų
- XLogP3: 3.6
Experimentele eigenschappen
- PSA: 24.39
Benzenamine,4-fluoro-N-(1H-indol-3-ylmethylene)- Gerelateerde literatuur
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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